Bienvenue dans la boutique en ligne BenchChem!

6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline

Regioisomer selectivity Quinazoline SAR Kinase inhibitor design

6-Fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline (CAS 2548991-01-9) is a heterocyclic compound (C17H15FN4, MW 294.33) featuring a quinazoline core with a 6-fluoro substituent and a 4-position 3-(pyridin-2-yl)pyrrolidin-1-yl moiety. The quinazoline scaffold is a privileged kinase inhibitor pharmacophore, with the 6-fluoro group serving as an electron-withdrawing substituent that enhances metabolic stability and target binding, while the 3-(pyridin-2-yl)pyrrolidine at the 4-position provides conformational flexibility and additional hydrogen-bonding capacity.

Molecular Formula C17H15FN4
Molecular Weight 294.33 g/mol
CAS No. 2548991-01-9
Cat. No. B6457963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline
CAS2548991-01-9
Molecular FormulaC17H15FN4
Molecular Weight294.33 g/mol
Structural Identifiers
SMILESC1CN(CC1C2=CC=CC=N2)C3=NC=NC4=C3C=C(C=C4)F
InChIInChI=1S/C17H15FN4/c18-13-4-5-16-14(9-13)17(21-11-20-16)22-8-6-12(10-22)15-3-1-2-7-19-15/h1-5,7,9,11-12H,6,8,10H2
InChIKeyOBPHRPYSXYEHNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline CAS 2548991-01-9: Procurement-Ready Quinazoline Kinase Scaffold for Lead Discovery


6-Fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline (CAS 2548991-01-9) is a heterocyclic compound (C17H15FN4, MW 294.33) featuring a quinazoline core with a 6-fluoro substituent and a 4-position 3-(pyridin-2-yl)pyrrolidin-1-yl moiety [1]. The quinazoline scaffold is a privileged kinase inhibitor pharmacophore, with the 6-fluoro group serving as an electron-withdrawing substituent that enhances metabolic stability and target binding, while the 3-(pyridin-2-yl)pyrrolidine at the 4-position provides conformational flexibility and additional hydrogen-bonding capacity [2]. The compound is available from specialty suppliers including Life Chemicals at research-scale quantities (1–40 mg, $81–$210) [1]. As of the date of this guide, this compound has a limited public evidence base: no peer-reviewed primary research papers, patents, or authoritative database entries providing quantitative biological activity data for this specific CAS number were identified in PubMed, PubChem, BindingDB, or Google Patents.

Why Generic Substitution Fails: Fluorine Position and 4-Substituent Identity Are Determinants of Kinase Selectivity in Quinazoline Scaffolds


Quinazoline-based kinase inhibitors are exquisitely sensitive to both the position of halogen substitution and the identity of the 4-position substituent. Published structure–activity relationship (SAR) studies on 6-fluoroquinazolines demonstrate that the 6-fluoro group is a deliberate isosteric replacement for the 6-nitro group, selected to retain electron-withdrawing character while improving oral bioavailability over the 6-nitro progenitor series [1]. The 4-position substituent dictates kinase selectivity: classic 4-anilinoquinazolines (e.g., gefitinib, erlotinib) target EGFR, whereas 4-pyrrolidineoxy or 4-piperidineamino substitution redirects selectivity toward PI3Kδ, with reported IC₅₀ values of 3.0–4.5 nM for optimized analogs [2]. The 3-(pyridin-2-yl)pyrrolidine group in the target compound introduces a chiral pyrrolidine ring with a pendant pyridine capable of engaging a distinct set of hinge-region hydrogen bonds compared to anilino, piperazino, or simple pyrrolidino substituents. Consequently, exchanging the 6-fluoro regioisomer for the 7-fluoro analog (CAS 2770635-10-2) or substituting the 4-position group for a 4-anilino or 4-piperazino moiety is predicted to alter both kinase selectivity and physicochemical properties, making generic interchange scientifically unsound [2] .

Quantitative Differentiation Evidence: 6-Fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline vs. Closest Structural Analogs


Fluorine Position Isomerism: 6-Fluoro vs. 7-Fluoro Regioisomer Structural Comparison

The target compound (6-fluoro) and its 7-fluoro regioisomer (CAS 2770635-10-2) share an identical molecular formula (C17H15FN4) and molecular weight (294.33 Da), yet differ in fluorine position on the quinazoline core . Published SAR on 6-fluoroquinazolines demonstrates that the 6-fluoro group was purposefully selected as a bioisosteric replacement for the 6-nitro group to retain electron-withdrawing character while improving in vivo oral activity over the nitro progenitor series, which lacked oral efficacy [1]. The 7-position in the comparator series (e.g., 6-fluoro-7-piperazinoquinazolines) is typically occupied by a solubilizing group, not a second halogen; the 7-fluoro regioisomer therefore presents an altered electron distribution across the quinazoline ring system, which class-level SAR predicts will affect hinge-region binding affinity and kinase selectivity [1].

Regioisomer selectivity Quinazoline SAR Kinase inhibitor design

4-Position Pyrrolidine vs. 4-Anilino Substituent: Physicochemical Property Differentiation

The 4-position substituent identity is a primary determinant of kinase selectivity and physicochemical properties in quinazoline scaffolds. Published data demonstrate that replacing the 4-position aromatic ring of 4,6-diaryl quinazolines with a chiral pyrrolidineoxy group (structurally analogous to the pyrrolidinyl group in the target compound) results in improved permeability, reduced molecular weight, and reduced polar surface area (PSA) while retaining biochemical potency, with optimized analogs achieving PI3Kδ IC₅₀ values of 3.0–4.5 nM [1]. The target compound's 3-(pyridin-2-yl)pyrrolidin-1-yl group introduces a basic pyridine nitrogen (predicted pKa ~5.2) and a chiral pyrrolidine center absent in classic 4-anilinoquinazolines (e.g., gefitinib: MW 446.9, PSA ~68.7 Ų; erlotinib: MW 393.4, PSA ~74.7 Ų [2]), offering a differentiated pharmacological profile for screening libraries.

Physicochemical optimization Drug-likeness PI3Kδ selectivity

Quinazoline Scaffold Kinase Inhibition: Class-Level Evidence for CK1 and CMGC Kinase Engagement

Quinazoline-based scaffolds have demonstrated inhibitory activity against multiple CMGC family kinases, including CK1. Pyrido[3,4-g]quinazoline derivatives were evaluated against five CMGC family kinases (CDK5, CK1, GSK3, CLK1, DYRK1A), with optimized compounds achieving nanomolar potency toward CLK1 and DYRK1A, and measurable CK1 inhibition [1]. Separately, a quinazoline molecule (compound 542) was identified through virtual screening and demonstrated potent in vitro activity against Plasmodium falciparum CK2α with a selectivity index >100 [2]. While no direct CK1 IC₅₀ data exist for the target compound, the quinazoline core with 6-fluoro and 4-pyrrolidinyl substitution represents a chemically plausible CK1 inhibitor scaffold based on precedent from related chemotypes [1].

CK1 inhibition CMGC kinase family Quinazoline kinase profiling

Procurement Specification: Research-Grade Availability and Cost Comparison with Analogous Quinazoline Building Blocks

The target compound is commercially available from Life Chemicals (catalog F6789-0903) in research quantities at the following price points: 1 mg ($81.00), 4 mg ($99.00), 20 μmol (price on request), 30 mg ($178.50), and 40 mg ($210.00) [1]. By comparison, the 7-fluoro regioisomer (CAS 2770635-10-2) is listed on ChemSrc with no recommended suppliers, suggesting limited commercial availability relative to the 6-fluoro compound . This differential availability makes the 6-fluoro derivative the more accessible candidate for structure–activity relationship studies requiring a 4-(3-(pyridin-2-yl)pyrrolidin-1-yl)quinazoline scaffold with a single fluorine substituent.

Chemical procurement Research chemical sourcing Quinazoline building block

Recommended Application Scenarios for 6-Fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline Based on Current Evidence


Kinase-Focused Fragment and Lead-Like Screening Library Enrichment

The compound's MW (294.33 Da) places it in the lead-like chemical space (MW <350), while its quinazoline core provides a privileged kinase-binding scaffold. The 3-(pyridin-2-yl)pyrrolidine substituent introduces a basic nitrogen and chiral center that can engage the kinase hinge region via hydrogen bonding. Procurement at 1 mg ($81) or 4 mg ($99) quantities from Life Chemicals enables cost-effective inclusion in kinase-focused screening decks. The differentiated 4-position substituent (pyrrolidine vs. the more common anilino or piperazino groups found in gefitinib/erlotinib chemotypes [1]) increases scaffold diversity within screening collections. Users should note that no target-specific biochemical IC₅₀ data are available for this compound; primary screening is required to establish its kinase inhibition profile [2].

Structure–Activity Relationship (SAR) Exploration of Quinazoline 4-Position Substituent Effects

Published SAR demonstrates that 4-position substituent identity on 6-fluoroquinazolines is a critical determinant of both kinase selectivity and in vivo activity. The 6-fluoro-4-(3-(pyridin-2-yl)pyrrolidin-1-yl)quinazoline scaffold offers a unique 4-position group distinct from: (a) 4-anilino substituents (EGFR-selective, e.g., gefitinib); (b) 4-piperazino substituents (TNF-α/T cell proliferation dual inhibitors [1]); and (c) 4-pyrrolidineoxy substituents (PI3Kδ-selective, IC₅₀ 3.0–4.5 nM for lead compounds [3]). Systematic SAR profiling of the target compound against a panel of kinases (EGFR, PI3Kδ, CK1, CLK1, GSK3) would establish whether the 3-(pyridin-2-yl)pyrrolidine group redirects selectivity toward a distinct kinase subfamily. The compound's commercial availability at 30–40 mg scale ($178.50–$210.00) supports multi-assay SAR campaigns [4].

Fluorine Positional Isomer Comparison for Metabolic Stability Optimization

The 6-fluoro vs. 7-fluoro regioisomer pair (both C17H15FN4, MW 294.33) provides a controlled system for evaluating the impact of fluorine position on quinazoline metabolic stability and target binding. Published data on 6-fluoroquinazolines indicate that the 6-fluoro group was selected as a bioisosteric replacement for the 6-nitro group specifically to improve oral bioavailability [1]. Parallel in vitro metabolic stability assays (e.g., human liver microsome intrinsic clearance) comparing CAS 2548991-01-9 (6-F) and CAS 2770635-10-2 (7-F) would directly quantify the effect of fluorine position on CYP-mediated metabolism, providing design rules applicable across quinazoline lead optimization programs. The 6-fluoro compound is currently more accessible for procurement than the 7-fluoro analog [4] .

Computational Chemistry and Docking Studies for Kinase Target Prediction

The compound's well-defined structure (InChI Key: OBPHRPYSXYEHNV-UHFFFAOYSA-N, SMILES: FC1C=CC2N=CN=C(N3CCC(C4N=CC=CC=4)C3)C=2C=1) [4] enables molecular docking and pharmacophore modeling against kinase ATP-binding sites. The quinazoline core is a validated ATP-competitive kinase inhibitor scaffold, and the 3-(pyridin-2-yl)pyrrolidine moiety provides conformational sampling challenges (pyrrolidine ring puckering, rotational freedom of the pyridine) that benefit from enhanced sampling molecular dynamics. In silico predictions of kinase selectivity can guide subsequent biochemical profiling, reducing the number of assays required. This compound is suitable for computational studies at 1 mg procurement scale ($81.00), as structural characterization does not consume material [4].

Quote Request

Request a Quote for 6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.